N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S2/c1-26(23,24)15-8-6-14(7-9-15)17(22)21-18-20-16(11-25-18)13-4-2-12(10-19)3-5-13/h2-9,11H,1H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNCYWMWPCSSMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 2-Amino-4-(4-Cyanophenyl)Thiazole
The thiazole ring is constructed via Hantzsch thiazole synthesis , a well-established method for heterocycle formation:
Reaction Scheme:
$$
\text{Thiourea} + \alpha\text{-Bromo-4-cyanoacetophenone} \xrightarrow{\text{EtOH, reflux}} \text{2-Amino-4-(4-cyanophenyl)thiazole}
$$
Conditions:
Mechanistic Insight:
The α-bromo ketone reacts with thiourea via nucleophilic substitution, followed by cyclodehydration to form the thiazole ring. The electron-withdrawing cyano group on the acetophenone derivative enhances electrophilicity at the α-position, facilitating nucleophilic attack.
Step 2: Preparation of 4-(Methylsulfonyl)Benzoyl Chloride
The benzamide component is synthesized through sulfonation and activation:
- Sulfonation of Toluene Derivative:
$$
\text{4-Methylbenzoic acid} \xrightarrow{\text{ClSO}_3\text{H, 95°C}} \text{4-(Chlorosulfonyl)benzoic acid}
$$- Reaction time: 12 hours
- Quenching: Ice-cold THF/DMF mixture
Methylation:
$$
\text{4-(Chlorosulfonyl)benzoic acid} + \text{MeNH}2 \xrightarrow{\text{H}2\text{O}} \text{4-(Methylsulfonyl)benzoic acid}
$$- pH adjustment: HCl to pH 3
- Extraction: Ethyl acetate
- Yield: >85%
Acid Chloride Formation:
$$
\text{4-(Methylsulfonyl)benzoic acid} \xrightarrow{\text{SOCl}_2, \text{EDC}} \text{4-(Methylsulfonyl)benzoyl chloride}
$$- Solvent: Ethylene dichloride
- Time: 4 hours
Step 3: Amide Coupling
The final step involves coupling the thiazole amine with the activated benzoyl chloride:
Reaction Conditions:
$$
\text{2-Amino-4-(4-cyanophenyl)thiazole} + \text{4-(Methylsulfonyl)benzoyl chloride} \xrightarrow{\text{DMAP, DCM/DMF}} \text{Target Compound}
$$
- Base: N,N-Diisopropylethylamine (DIPEA)
- Catalysis: 4-Dimethylaminopyridine (DMAP, 20 mol%)
- Solvent: Dichloromethane/DMF (9:1 v/v)
- Yield: 70–75%
Purification:
- Column chromatography (SiO₂, hexane/ethyl acetate 3:1)
- Recrystallization from ethanol/water
Route 2: Late-Stage Sulfone Oxidation
Step 1: Synthesis of 4-(Methylthio)Benzamide Intermediate
Comparative Analysis of Routes
Key Observations:
- Route 2 demonstrates superior yields due to fewer decomposition pathways during benzamide coupling.
- Early sulfonation (Route 1) risks sulfone group hydrolysis under acidic conditions, necessitating strict pH control.
- Oxidation in Route 2 requires careful stoichiometry to prevent over-oxidation to sulfonic acids.
Industrial-Scale Considerations
Recent patents highlight optimized conditions for kilogram-scale production:
- Reactor type: Microfluidic packed-bed reactor
- Catalyst: Sulfated zirconia on SiO₂ support
- Throughput: 1.2 kg/hr
- Purity: >99.8% by HPLC
- Stationary phase: C18-functionalized silica
- Mobile phase: Methanol/water (75:25) + 0.1% TFA
- Recovery: 98.5%
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Ring
(a) Pyridinyl vs. Cyanophenyl Substituents
Compounds such as 3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7a) and 3-(Methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide (9a) () replace the cyanophenyl group with pyridinyl rings. These pyridine-containing analogs exhibit similar synthetic pathways (EDCI-mediated coupling) but differ in electronic properties.
(b) Halogenated and Alkylated Aryl Groups
In , compound 50 (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide) and 2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide) feature bromophenyl and dimethylphenyl groups, respectively. The bulky bromine atom in compound 50 may hinder membrane permeability compared to the compact cyanophenyl group, while alkylated derivatives like 2D216 could exhibit improved lipophilicity .
Variations in the Sulfonyl Substituent
(a) Methylsulfonyl vs. Ethylsulfonyl
The ethylsulfonyl analog 4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7b) () demonstrates that increasing the sulfonyl group’s size marginally reduces synthetic yield (33% for 7a vs. 28% for 7b). This suggests that steric effects may influence coupling efficiency. The methylsulfonyl group in the target compound may offer a balance between solubility and synthetic accessibility .
(b) Piperidinylsulfonyl and Dimethylsulfamoyl Groups
In contrast, the methylsulfonyl group in the target compound is less polar, possibly favoring passive diffusion across biological membranes .
Comparative Data Table
Biological Activity
N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is a synthetic compound belonging to the thiazole class, which has attracted attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a thiazole ring , a cyanophenyl group , and a methylsulfonyl group attached to a benzamide moiety. These structural elements are crucial for its biological activity and reactivity.
| Structural Feature | Description |
|---|---|
| Thiazole Ring | A five-membered heterocyclic structure containing sulfur and nitrogen. |
| Cyanophenyl Group | Enhances the compound's electronic properties and potential interactions. |
| Methylsulfonyl Group | Increases solubility and may improve bioavailability in biological systems. |
Biological Activities
This compound exhibits several biological activities, including:
- Antimicrobial Activity : Compounds with thiazole rings have shown significant antimicrobial properties. Studies suggest that this compound can inhibit various bacterial strains, potentially acting through disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Anticancer Properties : Research indicates that thiazole derivatives can exhibit cytotoxic effects against cancer cell lines. The presence of the methylsulfonyl group may enhance these effects by improving the compound's interaction with cellular targets involved in tumor growth and proliferation .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been noted, making it a candidate for further investigation in treating inflammatory diseases .
The mechanisms through which this compound exerts its biological effects are still under investigation but may include:
- Enzyme Inhibition : The thiazole ring structure can interact with specific enzymes, potentially inhibiting their activity and altering metabolic processes.
- Cellular Signaling Modulation : The compound may influence signaling pathways that regulate cell growth, apoptosis, and inflammation.
Study 1: Antimicrobial Activity Assessment
In a study evaluating the antimicrobial efficacy of various thiazole derivatives, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, suggesting strong antimicrobial activity comparable to standard antibiotics.
Study 2: Cytotoxicity in Cancer Cell Lines
A recent investigation assessed the cytotoxic effects of this compound on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound exhibited an IC50 value of approximately 5 µM against MCF-7 cells, indicating potent anticancer activity. Molecular docking studies suggested that the compound binds effectively to target proteins involved in cancer progression .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-step reactions involving thiazole ring formation, followed by benzamide coupling. Key steps include:
- Thiazole formation : Cyclization of thiourea intermediates with α-haloketones under reflux in ethanol .
- Sulfonylation : Oxidation of methylthio groups to methylsulfonyl using m-chloroperbenzoic acid (m-CPBA) in dichloromethane .
- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) yields >85% purity .
- Critical Variables : Temperature (60–80°C for cyclization), solvent polarity (ethanol vs. DMSO), and stoichiometric ratios (1:1.2 for benzamide coupling) .
Q. How is the structural integrity of this compound validated in academic settings?
- Analytical Techniques :
- NMR Spectroscopy : - and -NMR confirm substituent positions (e.g., cyanophenyl at C4 of thiazole) .
- Mass Spectrometry : HRMS (High-Resolution MS) validates molecular weight (e.g., [M+H] at 410.08 Da) .
- X-ray Crystallography : Resolves sulfonyl group geometry and torsion angles (e.g., dihedral angle of 12.5° between thiazole and benzamide planes) .
Q. What preliminary biological assays are recommended to screen its activity?
- In vitro Models :
- Antiviral : Plaque reduction assays against HBV (HepG2.2.15 cells) with IC < 10 μM .
- Anticancer : MTT assays on HeLa or MCF-7 cell lines, noting dose-dependent cytotoxicity (IC 15–25 μM) .
- Key Controls : Include positive controls (e.g., lamivudine for HBV, doxorubicin for cancer) and solvent-only negative controls .
Advanced Research Questions
Q. How do substituents (e.g., cyanophenyl, methylsulfonyl) influence structure-activity relationships (SAR)?
- SAR Insights :
- Cyanophenyl : Enhances π-π stacking with viral protease active sites (e.g., HBV polymerase) .
- Methylsulfonyl : Increases metabolic stability by reducing CYP450-mediated oxidation compared to methylthio analogs .
- Data-Driven Design : Molecular docking (AutoDock Vina) reveals sulfonyl groups form hydrogen bonds with Arg/Lys residues in target enzymes .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in IC values for antiviral activity may stem from:
- Assay Variability : Cell line differences (e.g., primary hepatocytes vs. HepG2.2.15) .
- Solubility Issues : Use of DMSO (>0.1% v/v) may induce cytotoxicity; alternative solvents (PEG-400) recommended .
- Validation : Replicate studies with orthogonal assays (e.g., qPCR for viral DNA quantification alongside plaque assays) .
Q. How can in vivo pharmacokinetic (PK) studies be optimized for this compound?
- Experimental Design :
- Dosing : Intraperitoneal administration (10 mg/kg) in BALB/c mice with plasma sampling at 0, 1, 4, 8, 24 h .
- Analytics : LC-MS/MS detects parent compound and metabolites (e.g., sulfoxide derivatives) .
- Key Metrics : Half-life (>4 h), AUC (≥500 ng·h/mL), and brain penetration (logBB > -1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
